1-(3-chloro-4-methylphenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely to be quite complex. It would be characterized by the presence of a pyrazoloquinoline ring system, which is a bicyclic structure containing two nitrogen atoms. Attached to this core would be two phenyl rings, one of which is substituted with a chlorine atom and a methyl group, and the other with a methoxy group .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present. The phenyl rings could potentially undergo electrophilic aromatic substitution reactions, while the methoxy group could be involved in nucleophilic substitution reactions. The pyrazoloquinoline core might also participate in various reactions depending on the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxy group and the aromatic ring systems would likely make the compound relatively non-polar and lipophilic. This could influence properties such as solubility, melting point, and boiling point .Scientific Research Applications
Chemical Synthesis and Structural Analysis
The compound and its derivatives have been a focal point in the synthesis of complex chemical structures. Studies have shown that these compounds are involved in various reactions forming structures with potential biological activities. For instance, they partake in dry grinding and methanol reactions to form structures like hydrazones and dihydro-1H-pyrazolo[3,4-b]quinolines with notable molecular and supramolecular arrangements, indicating a rich field of study in crystallography and structural chemistry (Kumara et al., 2016).
Biological Activity and Medicinal Potential
The derivatives of the compound have been synthesized and evaluated for various biological activities. For example, certain synthesized derivatives have shown antimicrobial properties against a range of organisms, indicating their potential as antimicrobial agents (El-Gamal et al., 2016). Additionally, compounds in this chemical class have been studied for their protein kinase inhibitory activity, contributing to our understanding of kinase-related resistance mechanisms in certain bacterial species (Lapa et al., 2013).
Molecular Interaction and Supramolecular Aggregation
The influence of substitution on these compounds has been a topic of interest, especially concerning the dimensionality of supramolecular aggregation. This suggests potential applications in materials science and nano-technology due to the ability of these molecules to form specific and complex structures (Portilla et al., 2005).
Antimicrobial and Antioxidant Properties
The synthesized derivatives of this compound have demonstrated promising antimicrobial properties against various bacterial and fungal strains. This highlights their potential application in developing new antimicrobial drugs. Some derivatives also showed moderate antioxidant activities, suggesting a possible role in oxidative stress-related conditions (Prasath et al., 2015).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-6-methoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O/c1-15-7-10-17(11-8-15)23-20-14-27-24-19(5-4-6-22(24)30-3)25(20)29(28-23)18-12-9-16(2)21(26)13-18/h4-14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUPPPRZHNUYEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)OC)C5=CC(=C(C=C5)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.